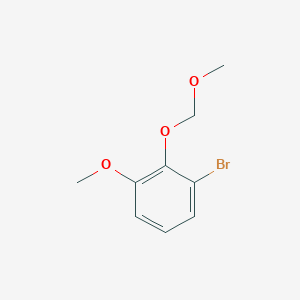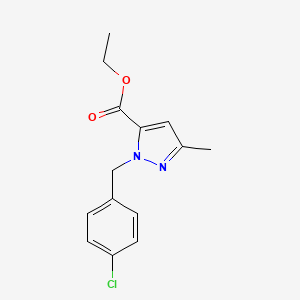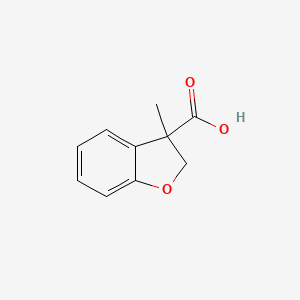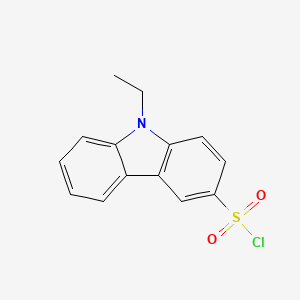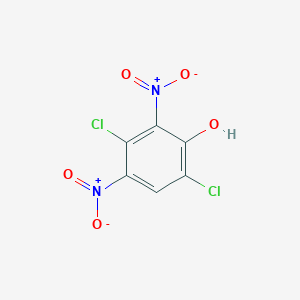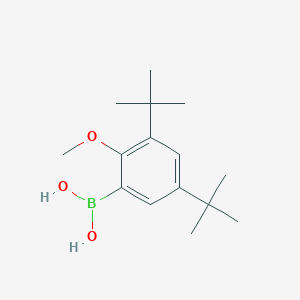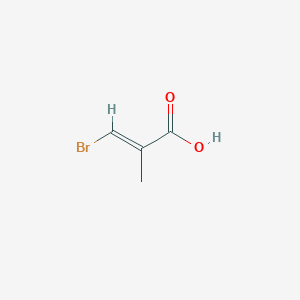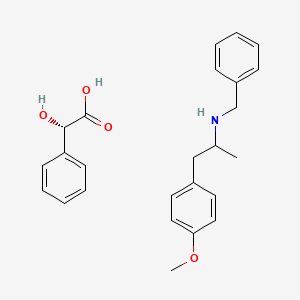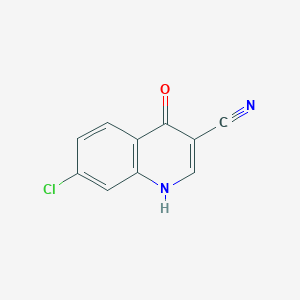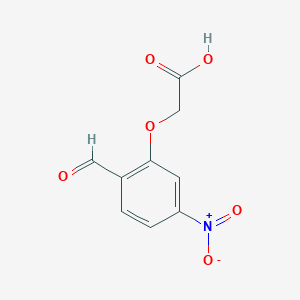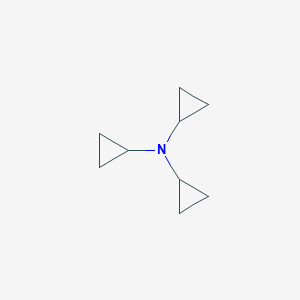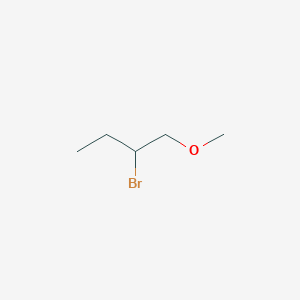
2-Bromo-1-methoxybutane
Overview
Description
2-Bromo-1-methoxybutane is an organic compound with the molecular formula C₅H₁₁BrO. It is a brominated ether, characterized by the presence of a bromine atom and a methoxy group attached to a butane backbone. This compound is of interest in organic synthesis and various chemical research applications due to its reactivity and functional groups.
Mechanism of Action
Target of Action
2-Bromo-1-methoxybutane is a small organic compound
Mode of Action
The mode of action of this compound largely depends on the type of reaction it’s involved in. For instance, in an E2 elimination reaction, a base would deprotonate a β-hydrogen, and the electrons from the C-H bond would form a π-bond, simultaneously breaking the C-Br bond . This results in the formation of a double bond and the release of a bromide ion.
Result of Action
The result of this compound’s action would depend on the specific reaction it’s involved in. In an E2 elimination reaction, for example, it would result in the formation of a double bond in the resulting alkene .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Bromo-1-methoxybutane are not well-studied. It is known that brominated compounds like this compound can participate in various biochemical reactions. For instance, they can undergo nucleophilic substitution reactions, where a nucleophile, such as an enzyme or protein, attacks the bromine atom, leading to the formation of a new bond .
Molecular Mechanism
It is known that brominated compounds can interact with biomolecules, potentially leading to changes in gene expression .
Metabolic Pathways
Brominated compounds can be involved in various metabolic pathways, potentially interacting with enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-methoxybutane can be synthesized through several methods. One common approach involves the bromination of 1-methoxybutane. This reaction typically uses bromine (Br₂) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. This method enhances the yield and purity of the product while minimizing side reactions. The use of catalysts and optimized reaction conditions further improves the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-methoxybutane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH⁻), alkoxides (RO⁻), or amines (NH₂⁻), leading to the formation of alcohols, ethers, or amines, respectively.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH₃).
Major Products
Scientific Research Applications
2-Bromo-1-methoxybutane is utilized in various scientific research fields:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanistic Studies: Researchers use this compound to study reaction mechanisms, particularly nucleophilic substitution and elimination reactions.
Material Science: It is employed in the development of new materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methoxybutane: Similar in structure but with the bromine and methoxy groups on different carbon atoms.
2-Bromo-2-methylpropane:
Uniqueness
2-Bromo-1-methoxybutane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Its combination of a bromine atom and a methoxy group makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-methoxybutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-3-5(6)4-7-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXVTXBMYIRQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313442 | |
| Record name | 2-Bromo-1-methoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24618-35-7 | |
| Record name | 2-Bromo-1-methoxybutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24618-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-methoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


